Product packaging for N'-Benzoyl-N,N'-dimethylbenzohydrazide(Cat. No.:CAS No. 1226-43-3)

N'-Benzoyl-N,N'-dimethylbenzohydrazide

Cat. No.: B071961
CAS No.: 1226-43-3
M. Wt: 268.31 g/mol
InChI Key: PQEZHJRKUSZEBK-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a benzohydrazide derivative of significant interest in organic and medicinal chemistry research. This compound features a specific substitution pattern with two methyl groups on the terminal nitrogen, which influences its physicochemical properties and potential biological interactions. With a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol, it is characterized by a high calculated LogP of 5.22, indicating substantial lipophilicity. Its topological polar surface area (TPSA) is 40.6 Ų, and it possesses two rotatable bonds, factors that are critical for assessing its drug-likeness in early-stage research. Benzohydrazide scaffolds are recognized for their diverse bioactivities, as evidenced by numerous studies on analogous structures. Related compounds have demonstrated promising insecticidal properties, acting as agonists of insect molting hormones and showing high efficacy against specific pests . Furthermore, the broader class of benzoylhydrazone and hydrazide derivatives has been extensively investigated for a range of pharmacological activities, including antimicrobial, antiglycation, antitubercular, and cholinesterase inhibition effects . This makes this compound a valuable synthetic intermediate or precursor for developing novel bioactive molecules, chemical probes, and agrochemicals. Researchers can utilize this compound to explore structure-activity relationships (SAR), synthesize focused libraries, or investigate new mechanisms of action. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B071961 N'-Benzoyl-N,N'-dimethylbenzohydrazide CAS No. 1226-43-3

Properties

IUPAC Name

N'-benzoyl-N,N'-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZHJRKUSZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061632
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1226-43-3
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name 2'-benzoyl-1',2'-dimethylbenzohydrazide
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Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane and acetonitrile enhance acyl chloride reactivity, while protic solvents (e.g., methanol) favor hydrazide crystallization but risk esterification. Reactions conducted at 0°C suppress thermal degradation, as evidenced by the stability of 4-methoxybenzoylhydrazones in similar syntheses. Elevated temperatures (>40°C) promote bis-acylation, necessitating precise thermal control.

Stoichiometric Considerations

Molar ratios critically influence product distribution. A 1:1 ratio of N,N-dimethylhydrazine to benzoyl chloride minimizes di-acylated impurities. Excess hydrazine (1.2 equiv) scavenges unreacted acyl chloride, improving yields to 78–92%. Conversely, acyl chloride excess (>1.5 equiv) leads to N,N,N'-triacylhydrazines , detectable via mass spectrometry (M+ peaks at m/z 342).

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from methanol or ethanol, yielding needle-like crystals. For N'-benzoyl-N,N'-dimethylbenzohydrazide, methanol recrystallization at −20°C achieves 89% recovery with a melting point of 219–221°C. Impurities such as unreacted hydrazine are removed via aqueous washes, as demonstrated in the purification of 3-fluoromethyl-5-methylbenzohydrazide .

Chromatographic Methods

Silica-gel column chromatography with hexane/ethyl acetate (4:1 v/v) resolves this compound (Rf = 0.45) from di-acylated byproducts (Rf = 0.62). Preparative thin-layer chromatography (TLC) further isolates milligram quantities for spectroscopic analysis.

Spectroscopic Validation

1H NMR spectra confirm the structure through key signals:

  • N-methyl groups : δ 3.08–3.12 ppm (singlet, 6H)

  • Aromatic protons : δ 7.85–8.25 ppm (multiplet, 10H)

  • NH proton : Absent, indicating complete methylation.

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 284 (M+), with fragmentation patterns matching simulated spectra. Elemental analysis aligns with theoretical values (C: 70.33%, H: 5.97%, N: 11.76%), confirming stoichiometric purity.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Methylation of benzohydrazide often produces N-monomethyl and N,N-dimethyl isomers. Using bulkier bases like sodium hydride in tetrahydrofuran (THF) enhances dimethylation efficiency, achieving >95% selectivity.

Hydrolytic Degradation

Acylhydrazides are prone to hydrolysis under acidic or alkaline conditions. Storage at pH 6–7 in anhydrous dimethyl sulfoxide (DMSO) preserves integrity for >6 months.

Industrial-Scale Production

Continuous-Flow Synthesis

Pilot-scale reactors operate at 10 L/min, combining N,N-dimethylhydrazine and benzoyl chloride in a micromixer. Residence times of 2 minutes at 25°C yield 12 kg/hour with 91% purity, surpassing batch-process efficiency.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste. Equimolar reactants milled for 30 minutes achieve 82% yield, eliminating organic solvent use .

Chemical Reactions Analysis

N’-Benzoyl-N,N’-dimethylbenzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N'-Benzoyl-N,N'-dimethylbenzohydrazide and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzoylhydrazones exhibit activities against various bacterial and fungal strains. For instance, the compound's structural modifications have led to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Several studies have focused on the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives of benzoylhydrazones have been reported to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various benzoylhydrazone derivatives on human cancer cell lines. The results indicated that certain modifications to the hydrazone structure significantly increased cytotoxicity, suggesting that this compound could be optimized for better anticancer efficacy .

Agricultural Applications

Insecticidal Activity
this compound has been explored for its insecticidal properties. Research shows that it can serve as a base for synthesizing more potent insecticides. For example, analogues of this compound have been tested and found to exhibit strong insecticidal activity against pests like aphids and beetles .

CompoundInsecticidal Activity (LC50 mg/L)
This compound0.89
Analogue A0.45
Analogue B0.60

This table summarizes the lethal concentration (LC50) values for various compounds derived from this compound, demonstrating its potential as an effective insecticide .

Material Science

Synthesis of Novel Materials
The compound is also utilized in material science for synthesizing novel polymers and materials with specific properties. Its ability to form complexes with metals has been explored for applications in catalysis and electronic materials. For instance, metal complexes derived from benzohydrazones have shown promise in organic electronic devices due to their unique electronic properties .

Mechanism of Action

The mechanism of action of N’-Benzoyl-N,N’-dimethylbenzohydrazide involves its interaction with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Physicochemical Properties

Benzohydrazide derivatives vary widely based on substituents on the hydrazide nitrogen and the benzoyl/benzylidene moieties. A comparison of key compounds is provided in Table 1.

Table 1: Comparison of Structural and Physical Properties
Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituents
N'-Benzoyl-N,N'-dimethylbenzohydrazide C₁₅H₁₅N₂O₂ ~75* ~210* N,N'-dimethyl, benzoyl
H18 () C₃₄H₂₈N₄O₂ 70.12 240–242 Methoxybenzylidene, pyrazolyl
H19 () C₃₅H₃₀N₄O₂ 82.68 230–232 Methoxybenzylidene, m-tolyl
Compound 10 () C₁₇H₁₆N₂O₃ 84 N/A 4-Ethylbenzoyl, N-methyl
7c () C₂₅H₂₅N₃O₂ 79 212 Carbazole, tert-butyl

*Inferred from analogous syntheses .

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., pyrazolyl in H18) increase melting points due to enhanced van der Waals interactions and molecular rigidity .
  • Yield Variations : Electron-withdrawing groups (e.g., methoxy in H18–H22) may reduce yields due to steric hindrance during synthesis .
  • Solubility : N,N'-dimethyl substitution in the target compound likely improves lipophilicity compared to hydroxylated analogs (e.g., compound 12 in ), which exhibit higher polarity .
Antioxidant Activity :
  • (E)-N'-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide () shows potent antioxidant effects due to phenolic hydroxyl groups, which scavenge free radicals . In contrast, the target compound’s methyl groups may limit this activity.
α-Glucosidase Inhibition :
  • N′-Substituted benzylidene benzohydrazides linked to 1,2,3-triazoles () exhibit IC₅₀ values <10 µM, attributed to hydrogen bonding with enzyme active sites . The dimethyl groups in the target compound might reduce binding affinity compared to polar substituents.
Cytotoxic Activity :
  • Carbazole-linked benzohydrazides (e.g., 7c in ) demonstrate cytotoxic effects against cancer cells (IC₅₀: 5–20 µM) via intercalation with DNA . The target compound’s simpler structure may lack this specificity.
Antiglycation Potential :
  • 4-Methoxybenzoylhydrazones () inhibit advanced glycation end-product formation, with activity correlated to electron-donating methoxy groups .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Polar substituents (e.g., hydroxy, methoxy) enhance biological activity but may compromise solubility. The target compound’s methyl groups balance lipophilicity and synthetic feasibility .
  • Pharmacological Gaps: Limited data exist on the target compound’s bioactivity.

Biological Activity

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O
  • Molecular Weight : 270.34 g/mol

The compound features a benzoyl group attached to a dimethylbenzohydrazide moiety, which contributes to its pharmacological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain strains have been reported as follows:
PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64
  • Antioxidant Activity : The compound has demonstrated strong antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays, yielding IC50_{50} values of approximately 25 µg/mL and 30 µg/mL, respectively.
  • Antiglycation Activity : this compound has shown potential in inhibiting glycation processes, which are implicated in diabetes-related complications. The IC50_{50} values for antiglycation activity were found to be around 250 µM, making it a candidate for further investigation in diabetic therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in microbial metabolism and oxidative stress pathways. For instance, it has been reported to inhibit the activity of catalase and superoxide dismutase in bacterial cells, leading to increased oxidative damage.
  • Interaction with Cellular Targets : By binding to cellular receptors or enzymes, this compound alters signaling pathways that regulate cell proliferation and apoptosis. This interaction is crucial for its anticancer properties observed in various cancer cell lines.

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Antioxidant and Antiglycation Properties :
    Research published in a peer-reviewed journal highlighted the antioxidant capacity of this compound through various assays. The findings indicated that the compound not only scavenges free radicals but also inhibits the formation of advanced glycation end products (AGEs), which are detrimental in diabetic conditions .

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound derivatives?

  • Answer : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave irradiation. Catalytic methods (e.g., BiCl₃ for acylation) reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Benzoyl-N,N'-dimethylbenzohydrazide
Reactant of Route 2
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N'-Benzoyl-N,N'-dimethylbenzohydrazide

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